molecular formula C17H19N3O4 B2563984 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide CAS No. 1798543-29-9

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide

Cat. No.: B2563984
CAS No.: 1798543-29-9
M. Wt: 329.356
InChI Key: YDBBYXOJWAHYFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been explored in the field of organic chemistry, particularly in the synthesis and structural analysis of heterocyclic compounds. A desymmetrization strategy of Pd-catalyzed intramolecular asymmetric aryl C O coupling of 2-(2-halophenoxy)-propane-1,3-diols has been developed . It’s suggested that starting from methyl acrylate and then removing the methyl group with LiOH after cyclization could be an easier method .


Molecular Structure Analysis

The molecular structure of this compound is complex, which makes it of interest in the field of organic chemistry.


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several steps. For instance, the thermal decarbonylation of related compounds has led to the discovery of novel structures .

Scientific Research Applications

Synthesis and Chemical Transformations

This compound is involved in the synthesis and chemical transformation processes, contributing to the development of novel organic compounds. For instance, Levai et al. (2002) demonstrated the synthesis and dimethyldioxirane oxidation of tetrahydrobenzofurans, highlighting a method for creating complex derivatives from simpler benzofuran compounds (Levai et al., 2002). These processes are crucial for producing compounds with potential applications in medicinal chemistry and materials science.

Biological Activity

Research into the biological activity of compounds related to the one has shown promising results in various areas of medicinal chemistry. Palkar et al. (2017) conducted design, synthesis, and QSAR studies of benzothiazolyl substituted pyrazol-5-ones, revealing novel classes of promising antibacterial agents (Palkar et al., 2017). Such research indicates the potential of similar compounds in developing new antimicrobial therapies.

Herbicidal and Pesticidal Applications

Compounds with a structure similar to the one have also been explored for their potential herbicidal and pesticidal activities. Ohno et al. (2004) synthesized a series of pyrazole-4-carboxamide derivatives and examined their herbicidal activity, demonstrating the agricultural applications of such compounds (Ohno et al., 2004).

Antimicrobial and Antiviral Research

Further research into antimicrobial and antiviral properties of related compounds is evidenced by the work of Abunada et al. (2008), who explored the synthesis and antimicrobial activity of new pyrazole and fused pyrazolo derivatives (Abunada et al., 2008). This research underscores the importance of such compounds in searching for new treatments for infectious diseases.

Future Directions

The future directions for this compound could involve further chemical modifications and exploration of its pharmacological properties. Additionally, the development of more efficient synthesis methods could also be a future direction .

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c21-17(12-5-6-22-10-12)19-13-7-18-20(8-13)9-14-11-23-15-3-1-2-4-16(15)24-14/h1-4,7-8,12,14H,5-6,9-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBBYXOJWAHYFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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